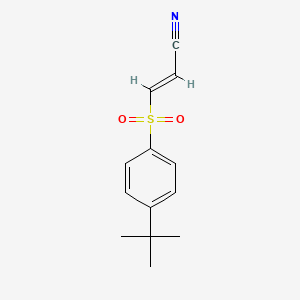

(E)-3-(4-tert-butylphenylsulfonyl)acrylonitrile

Übersicht

Beschreibung

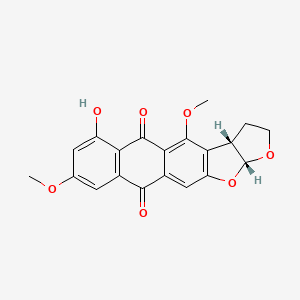

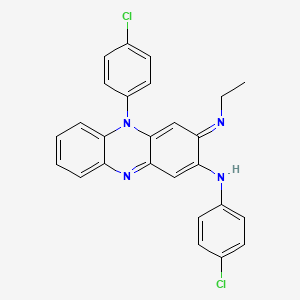

“(E)-3-(4-tert-butylphenylsulfonyl)acrylonitrile” is an organic compound. The “tert-butyl” part refers to a functional group (C(CH3)3), which is a carbon atom bonded to three methyl groups and the remaining bond attached to the rest of the molecule . The “phenylsulfonyl” part suggests the presence of a phenyl group (a ring of 6 carbon atoms, i.e., a benzene ring, minus one hydrogen) attached to a sulfonyl group (SO2). The “acrylonitrile” part refers to a molecule with the formula CH2=CHCN, consisting of a vinyl group linked to a nitrile .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can often be predicted based on its structure and the properties of similar compounds. For example, “(E)-3-(4-tert-butylphenylsulfonyl)acrylonitrile” is likely to be a solid under standard conditions, given the presence of the aromatic ring and nitrile group .Wissenschaftliche Forschungsanwendungen

1. Inactivation of PPAR-γ and Induction of Apoptosis in Human Synovial Fibroblasts Bay 11-7085 has been shown to inactivate peroxisome proliferator-activated receptors γ (PPAR-γ) and increase markers of autophagy, leading to apoptosis in human synovial fibroblasts .

Radiotherapy-Sensitizing Drug for Pancreatic Carcinoma

This compound promotes apoptosis in pancreatic carcinoma cells and may enhance the effectiveness of radiotherapy as a sensitizing drug .

3. NF-κB Inhibition in Various Cell Types Bay 11-7085 acts as an inhibitor of nuclear factor-κB (NF-κB) in Panc-1 cells, macrophages, human astrocytoma cells U87MGs, and the human monocyte cell line THP-1 .

4. Apoptosis Enhancement in Oral Squamous Cell Carcinomas (OSCCs) When used in combination with Gefitinib, Bay 11-7085 enhances apoptosis, reduces cell viability, and inhibits colony formation in OSCCs, implicating the EGFR-NFκB signaling axis in the pathogenesis of these cancers .

Anti-inflammatory Activity

Bay 11-7085 has demonstrated potent anti-inflammatory activity in rat models, such as carrageenan paw edema assay and adjuvant arthritis model, by inhibiting the phosphorylation and degradation of IκBα .

Safety and Hazards

Zukünftige Richtungen

The future directions for research on “(E)-3-(4-tert-butylphenylsulfonyl)acrylonitrile” would depend on the properties and potential applications of the compound. For example, if the compound shows bioactivity, it could be studied further for potential medicinal applications. Alternatively, if the compound has interesting chemical reactivity, it could be studied in the context of synthetic chemistry .

Wirkmechanismus

Target of Action

The primary target of Bay 11-7085 is NF-κB , a protein complex that controls the transcription of DNA . It also interacts with IκBα , a protein that inhibits NF-κB . Additionally, it has been reported to inactivate peroxisome proliferator-activated receptors γ (PPAR-γ) .

Mode of Action

Bay 11-7085 acts as an irreversible inhibitor of TNF-α-stimulated IκBα phosphorylation . This leads to the stabilization of IκBα, preventing it from being degraded and thus inhibiting the activation of NF-κB . The compound also inactivates PPAR-γ .

Biochemical Pathways

The inhibition of NF-κB activation by Bay 11-7085 affects several biochemical pathways. NF-κB is involved in cellular responses to stimuli such as stress, cytokines, free radicals, and bacterial or viral antigens . By inhibiting NF-κB, Bay 11-7085 can influence these pathways and their downstream effects.

Pharmacokinetics

Its solubility in dmso suggests that it may be well-absorbed and distributed in the body .

Result of Action

Bay 11-7085 has been reported to inhibit cell proliferation and induce cell apoptosis in a variety of cells . It has also been shown to inhibit DNA synthesis of ECSCs and induce the G0/G1 phase cell cycle arrest . Moreover, it promotes apoptosis in pancreatic carcinoma and may serve as a radiotherapy-sensitizing drug .

Eigenschaften

IUPAC Name |

(E)-3-(4-tert-butylphenyl)sulfonylprop-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2S/c1-13(2,3)11-5-7-12(8-6-11)17(15,16)10-4-9-14/h4-8,10H,1-3H3/b10-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHKZGNPOHPFPER-ONNFQVAWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)C=CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)/C=C/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101017376 | |

| Record name | 3-((4-(1,1-Dimethylethyl)phenyl)sulfonyl)-2-propenenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101017376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-3-(4-tert-butylphenylsulfonyl)acrylonitrile | |

CAS RN |

196309-76-9 | |

| Record name | BAY 11-7085 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=196309-76-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | BAY 11-7085 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0196309769 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-((4-(1,1-Dimethylethyl)phenyl)sulfonyl)-2-propenenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101017376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BAY 11-7085 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does BAY 11-7085 interact with its primary target, NF-κB?

A1: BAY 11-7085 primarily inhibits NF-κB activation by preventing the phosphorylation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm. [, ] By blocking IκBα phosphorylation, BAY 11-7085 prevents the degradation of IκBα, thus retaining NF-κB in its inactive state and hindering its translocation to the nucleus. [, ]

Q2: Does BAY 11-7085 exclusively target the NF-κB pathway?

A2: While renowned for its NF-κB inhibitory action, BAY 11-7085 exhibits off-target effects and can influence other signaling pathways. For instance, research indicates its interaction with the Keap1/Nrf2 pathway, known for its role in cellular protection. [] Furthermore, BAY 11-7085 has been shown to induce apoptosis independently of NF-κB inhibition in certain cell lines. []

Q3: What are the downstream consequences of NF-κB inhibition by BAY 11-7085?

A3: NF-κB regulates numerous genes involved in inflammation, cell survival, proliferation, and immune responses. [] Consequently, BAY 11-7085-mediated NF-κB inhibition can lead to:

- Reduced inflammation: Suppresses the expression of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β. [, , , ]

- Induction of apoptosis: Promotes apoptosis in various cancer cell lines, including ovarian, breast, and leukemia cells. [, , ]

- Sensitization to chemotherapy: Enhances the efficacy of chemotherapeutic agents like cisplatin and paclitaxel. [, ]

- Modulation of cell differentiation: Impacts the differentiation of various cell types, including dendritic cells and neuronal progenitor cells. [, ]

Q4: What is the molecular formula and weight of BAY 11-7085?

A4: The molecular formula of BAY 11-7085 is C15H17NO2S, and its molecular weight is 275.37 g/mol.

Q5: Is there any available spectroscopic data for BAY 11-7085?

A5: While the provided research papers do not explicitly detail spectroscopic data, standard characterization techniques like NMR and mass spectrometry are typically employed to confirm the structure and purity of synthesized compounds.

Q6: Is there information available regarding the stability of BAY 11-7085 under different conditions?

A6: The research papers primarily focus on the biological effects of BAY 11-7085. Information on its chemical stability under various conditions (e.g., temperature, pH, light) would require further investigation.

Q7: Does BAY 11-7085 possess any catalytic properties?

A7: BAY 11-7085 is primarily recognized as an enzyme inhibitor, specifically targeting IκB kinase (IKK), which is responsible for IκBα phosphorylation. [] There is no evidence suggesting inherent catalytic properties for this compound within the provided research.

Q8: What are the formulation strategies for enhancing BAY 11-7085 stability and bioavailability?

A8: While the research focuses on the in vitro and in vivo effects of BAY 11-7085, it doesn't elaborate on specific formulation strategies. Typical formulation approaches for enhancing stability and bioavailability include encapsulation techniques, prodrug design, and the use of excipients.

Q9: Is there information on the compliance of BAY 11-7085 with SHE regulations?

A9: The research papers primarily focus on the scientific aspects and do not delve into regulatory compliance. Information on compliance with SHE (Safety, Health, and Environment) regulations would require consultation with relevant regulatory guidelines and safety data sheets.

Q10: What is known about the ADME profile of BAY 11-7085?

A10: The research papers do not provide detailed information on the absorption, distribution, metabolism, and excretion (ADME) of BAY 11-7085. These aspects are crucial for understanding its in vivo behavior and would require further investigation.

Q11: What in vitro models have been used to study the effects of BAY 11-7085?

A11: Various in vitro models have been employed, including:

- Cell lines: Human leukemia cells (U937, L1210), ovarian cancer cells (Caov-3, A2780), breast cancer cells (MDA-MB-231, BT474, MCF-7), and endothelial cells (ABAE). [, , , , , ]

- Primary cells: Human articular chondrocytes and synovial fibroblasts, rat pulmonary fibroblasts, and chicken follicular theca cells. [, , , ]

Q12: What in vivo models have been used to study the effects of BAY 11-7085?

A12: In vivo studies have been conducted using:

- Rodent models: Mouse models of allergic airway inflammation, rat models of pneumococcal meningitis, mesenteric ischemia-reperfusion injury, and pulmonary fibrosis. [, , , , ]

- Chicken embryos: Investigating the role of NF-κB in cardiac development. []

Q13: What is the safety profile of BAY 11-7085?

A13: The provided research primarily focuses on the compound's effects on various cellular processes and does not provide a comprehensive safety profile. Detailed toxicological studies are essential to evaluate its safety for potential therapeutic applications.

Q14: Are there specific drug delivery strategies for targeting BAY 11-7085 to specific tissues?

A14: The research papers do not discuss specific drug delivery strategies for BAY 11-7085. Targeted drug delivery approaches, such as nanoparticle-based delivery systems, could potentially enhance its efficacy and reduce off-target effects.

Q15: Are there any biomarkers associated with BAY 11-7085 efficacy or adverse effects?

A15: The research papers do not identify specific biomarkers for BAY 11-7085 efficacy or adverse effects. Identifying such biomarkers would be crucial for monitoring treatment response and potential toxicity in preclinical and clinical settings.

Q16: What analytical methods have been used to characterize and quantify BAY 11-7085?

A16: The research papers primarily focus on the biological effects and employ various techniques to assess those effects, including:

- Western blot: Analyzing protein expression levels, including NF-κB pathway components, apoptotic markers, and cell cycle regulators. [, , , , , ]

- Electrophoretic Mobility Shift Assay (EMSA): Assessing NF-κB DNA binding activity. [, ]

- Immunofluorescence: Visualizing protein localization and cellular structures. [, ]

- Flow Cytometry: Analyzing cell cycle progression and apoptosis. []

- Reporter gene assays: Measuring NF-κB transcriptional activity. [, ]

- ELISA: Quantifying cytokine levels. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

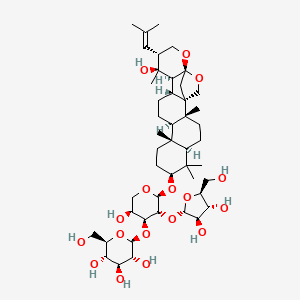

![Methyl (R)-4-((3R,5R,8S,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-11-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B1667696.png)

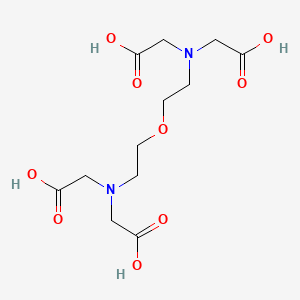

![L-alanyl-3-[(1R,2R,6R)-5-oxo-7-oxabicyclo[4.1.0]hept-2-yl]-L-alanine](/img/structure/B1667699.png)